

synthesis and preparation of 1-bromopropane

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An In-depth Technical Guide to the Synthesis and Preparation of **1-Bromopropane**

Introduction

1-Bromopropane (n-propyl bromide, CH₃CH₂CH₂Br) is a colorless to pale yellow liquid organobromine compound.[1] It serves as a versatile reagent in organic synthesis, primarily as an alkylating agent in the production of pharmaceuticals, pesticides, dyes, and fragrances.[1] For instance, it is a key raw material for Grignard reagents and in the synthesis of organophosphorus insecticides and acaricides.[1] This guide provides a detailed overview of the primary laboratory methods for the synthesis of **1-bromopropane**, complete with experimental protocols, quantitative data, and safety considerations tailored for researchers and chemical development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-bromopropane** is presented in Table 1.



Property	Value	Reference
Molecular Formula	C ₃ H ₇ Br	[2]
Molecular Weight	122.99 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet odor	[3]
Boiling Point	71 °C	[1]
Melting Point	-110 °C	[1]
Density	1.357 g/cm³ at 20 °C	[1]
Refractive Index	1.4341 at 20 °C	[1]
Solubility in Water	2,450 mg/L at 20 °C (Slightly soluble)	[1][3]
Solubility in Organic Solvents	Miscible with alcohol and ether	[1]
Vapor Density	4.25 (Air = 1)	[3]
Vapor Pressure	146 mm Hg at 20 °C	[4]

Synthetic Methodologies

The synthesis of **1-bromopropane** is most commonly achieved through the nucleophilic substitution of **1-propanol** or the hydrobromination of propene. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Synthesis from 1-Propanol via Nucleophilic Substitution

The conversion of 1-propanol to **1-bromopropane** is a classic S_n2 reaction where the hydroxyl group is substituted by a bromide ion. The hydroxyl group is a poor leaving group, so it must first be protonated by an acid to form a good leaving group, water.

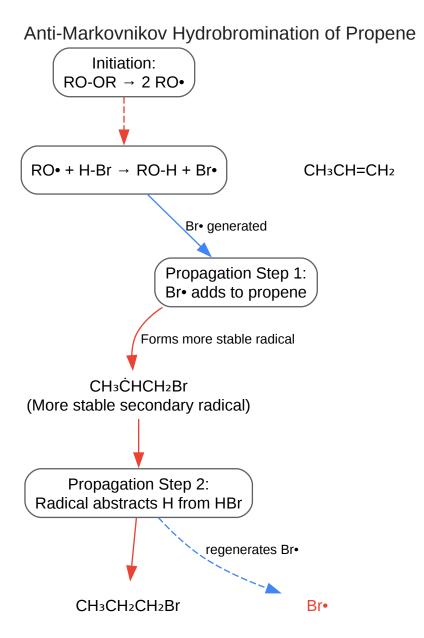
This is a common and cost-effective method where hydrobromic acid (HBr) is generated in situ from the reaction of sodium bromide (NaBr) and concentrated sulfuric acid (H₂SO₄).[5]



Overall Reaction: CH₃CH₂CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH₂Br + NaHSO₄ + H₂O

Reaction Mechanism: The mechanism involves the initial formation of HBr, followed by the protonation of the alcohol's hydroxyl group and subsequent S_n2 attack by the bromide ion.







General Purification Workflow for 1-Bromopropane **Crude Product** (from reaction mixture) **Initial Distillation** (Separates from non-volatile salts/acids) Workup in Separatory Funnel Separate organic layer Washing Sequence 1. Wash with H₂O **Drying Organic Layer** (Removes soluble salts/alcohols) 2. Wash with sat. NaHCO₃ Final Fractional Distillation (Neutralizes residual acid) Collect fraction at 69-74°C

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3. Wash with sat. NaCl

(Reduces emulsions, removes water)



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